molecular formula C16H14N4O3S B5633786 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5633786
M. Wt: 342.4 g/mol
InChI Key: XFPIQGNPMVTPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 4-methoxyphenyl group, connected via an acetamide linker to a 1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-12-4-2-11(3-5-12)13-6-7-15(22)20(19-13)10-14(21)18-16-17-8-9-24-16/h2-9H,10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPIQGNPMVTPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, which is then functionalized to introduce the methoxyphenyl group. The thiazole ring is synthesized separately and then coupled with the pyridazinone core through an acetamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues, their structural variations, synthesis methods, and biological activities:

Compound Name/ID (Source) Structural Features Synthesis Method Biological Activity/Notes
6e () Pyridazinone + benzylpiperidinyl + antipyrine (pyrazolone) Elution with DCM-MeOH (0%–4%) Potential CNS activity due to piperidine; IR confirms C=O stretches (1664, 1642 cm⁻¹)
3.1.3 () Thioxothiazolidinone + benzothiazole + 4-chlorophenyl Conventional condensation Most active antitumor compound in series; mechanism may involve thione-sulfur interactions
2a/2b () Benzofuran-oxadiazole + thioacetamide Oxadiazole-thioacetamide coupling Antimicrobial activity; electron-withdrawing groups (e.g., Cl, OMe) enhance potency
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Dichlorophenyl + thiazole Carbodiimide-mediated coupling (EDC·HCl) Structural mimic of penicillin lateral chain; crystallography reveals twisted aryl-thiazole conformation
Compound 6a () Thiazole + 4-hydroxy-3-methoxyphenyl Unspecified (likely nucleophilic substitution) COX/LOX inhibition; phenolic -OH may contribute to antioxidant effects
3-(6-Oxo-3-phenylpyridazin-1-yl)-N-phenethylpropanamide () Pyridazinone + phenethylamide Commercial sourcing (MolPort SIA) Acetylcholinesterase inhibition; pyridazinone may enhance binding to catalytic site

Key Structural and Functional Differences

Pyridazinone Substitutions: The target compound’s 4-methoxyphenyl group contrasts with benzylpiperidinyl (6e) and phenyl () substituents. Thioxothiazolidinone in 3.1.3 introduces a sulfur-rich pharmacophore, which may enhance antitumor activity via redox modulation .

Thiazole Modifications :

  • Substitution at the thiazole 2-position (e.g., 4-methoxyphenyl in the target vs. dichlorophenyl in ) impacts steric and electronic properties. Chlorine atoms increase electronegativity, possibly enhancing antimicrobial activity .

Biological Activity

The compound 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural arrangement that combines a pyridazinone core with a methoxyphenyl group and a thiazole moiety, suggesting various therapeutic applications.

Structural Features

The molecular formula of the compound is C20H19N3O3SC_{20}H_{19}N_{3}O_{3}S with a molar mass of approximately 373.45 g/mol. The structural characteristics include:

FeatureDescription
Pyridazinone Core Provides a scaffold for biological activity
Methoxyphenyl Group Enhances lipophilicity and potential receptor interactions
Thiazole Moiety May contribute to biological activity through specific enzyme interactions

Biological Activities

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant biological activities. The following sections detail the primary areas of interest regarding its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro evaluations have been conducted using various cancer cell lines, including leukemia, melanoma, and breast cancer cells.

  • Case Study: NCI DTP Screening
    • The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) conducted screening on approximately 60 cancer cell lines.
    • Results indicated moderate sensitivity in leukemia cell lines (K-562 and SR) at a concentration of 10 µM, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : The thiazole moiety could interact with receptors associated with inflammatory pathways or cancer progression.

Pharmacological Profile

The pharmacological profile includes various activities such as:

  • Antioxidant Activity : Potential to scavenge free radicals.
  • Anti-inflammatory Properties : May reduce inflammation through modulation of cytokine production.
  • Cytotoxic Effects : Exhibits cytotoxicity against specific cancer cell lines, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons are made with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamideSimilar pyridazinone coreModerate anticancer activity
N-(1,3-thiazol-2-yl)-2-(3-(4-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl)acetamideHydroxypyridazinone coreEnhanced reactivity and potential for different pharmacokinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.